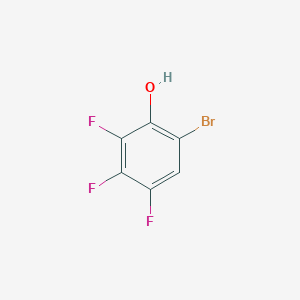
6-Bromo-2,3,4-trifluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2,3,4-trifluorophenol” is a chemical compound1. However, there is limited information available about this specific compound. There are similar compounds such as “5-Bromo-2,3,4-trifluorophenol” and “2-Bromo-3,4,6-trifluorophenol” which have been studied23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-Bromo-2,3,4-trifluorophenol”. However, the synthesis of similar compounds has been reported4.Molecular Structure Analysis
The molecular structure of “6-Bromo-2,3,4-trifluorophenol” is not readily available. However, the structure of similar compounds like “2,4,6-Trifluorophenol” has been studied56.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “6-Bromo-2,3,4-trifluorophenol”. However, similar compounds have been used in various chemical reactions78.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2,3,4-trifluorophenol” are not readily available. However, similar compounds like “2,4,6-Trifluorophenol” have been studied561.Wissenschaftliche Forschungsanwendungen
Environmental Pollution and Toxicology
Brominated flame retardants, including those related to 6-Bromo-2,3,4-trifluorophenol, are studied for their environmental concentrations and toxicological impacts. For instance, Koch and Sures (2018) discuss the environmental presence and toxicology of 2,4,6-tribromophenol, highlighting its occurrence as both a synthetic product and a natural product in aquatic organisms, and its ubiquitous presence in the environment. This study underscores the importance of understanding the toxicokinetics and toxicodynamics of such compounds (Koch & Sures, 2018).
Flame Retardants
Zuiderveen, Slootweg, and de Boer (2020) review the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, and discuss their potential risks. The study points to the need for more research on the occurrence, environmental fate, and toxicity of NBFRs, including those related to 6-Bromo-2,3,4-trifluorophenol (Zuiderveen, Slootweg, & de Boer, 2020).
Materials Science
Research on poly(3,4-ethylenedioxythiophene) (PEDOT) as a conducting polymer in organic electronic devices, as reviewed by Shi et al. (2015), provides insights into the role of brominated and fluorinated compounds in improving electrical conductivity and transparency in organic electronics. Such applications highlight the potential research avenues for compounds like 6-Bromo-2,3,4-trifluorophenol in material sciences (Shi, Liu, Jiang, & Xu, 2015).
Safety And Hazards
The safety and hazards of “6-Bromo-2,3,4-trifluorophenol” are not readily available. However, similar compounds like “4-Bromo-2,3,6-trifluorophenol” have safety data sheets available10111213.
Zukünftige Richtungen
There is no specific information available on the future directions of “6-Bromo-2,3,4-trifluorophenol”. However, similar compounds have been used in various areas of research14154.
Please note that the information provided is based on the closest available compounds and may not fully represent “6-Bromo-2,3,4-trifluorophenol”. For more accurate information, further research and laboratory analysis would be required.
Eigenschaften
IUPAC Name |
6-bromo-2,3,4-trifluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAKIHNLNIYLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3,4-trifluorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608342.png)
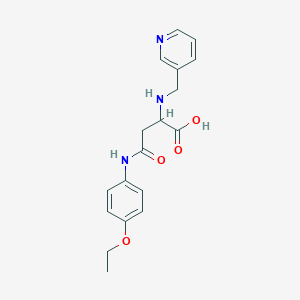
![5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2608345.png)
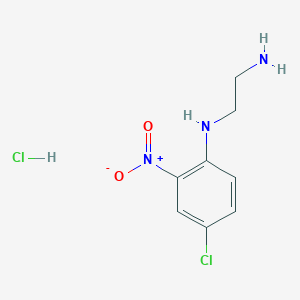
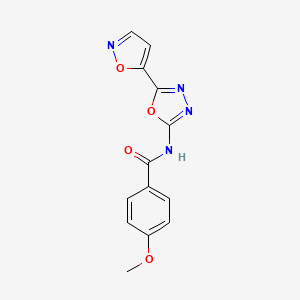
![1,3-Benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2608350.png)
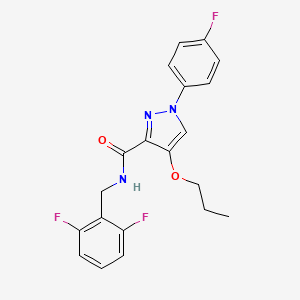
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2608352.png)
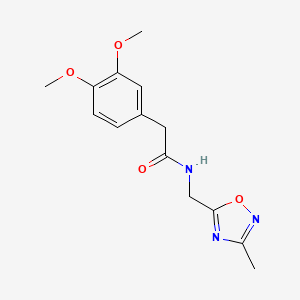
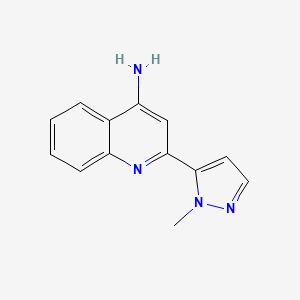
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide](/img/structure/B2608355.png)
![Ethyl 3-{[(pyridin-2-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2608357.png)
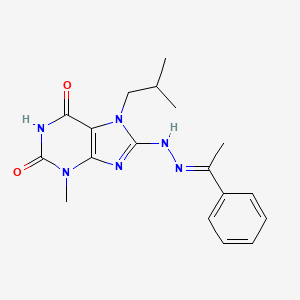
![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2608359.png)